molecular formula C21H25N3O2 B2611955 N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide CAS No. 672949-65-4

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide

Cat. No.: B2611955
CAS No.: 672949-65-4
M. Wt: 351.45
InChI Key: AZUJSONAJYIKIU-UHFFFAOYSA-N
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Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a carbohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of 1-benzyl-4-piperidone with 4-methylbenzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide involves its interaction with specific molecular targets. The piperidine ring and benzyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-7-9-18(10-8-16)20(25)22-23-21(26)19-11-13-24(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUJSONAJYIKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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